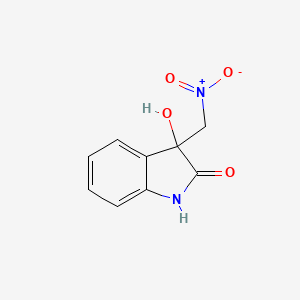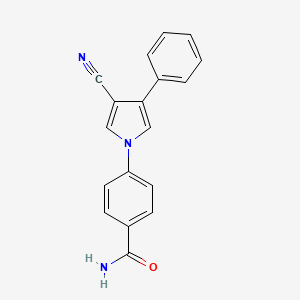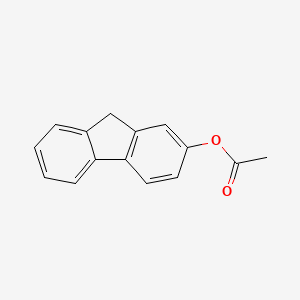
Benzyl ((1H-imidazol-2-yl)methyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl ((1H-imidazol-2-yl)methyl)(methyl)carbamate is a chemical compound with the molecular formula C13H15N3O2 It is known for its unique structure, which includes an imidazole ring, a benzyl group, and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1H-imidazol-2-yl)methyl)(methyl)carbamate typically involves the reaction of benzyl imidazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Benzyl ((1H-imidazol-2-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as benzyl imidazole carboxylic acid.
Reduction: Formation of reduced derivatives such as benzyl imidazole methylamine.
Substitution: Formation of substituted derivatives with various functional groups replacing the benzyl or carbamate moieties.
科学的研究の応用
Benzyl ((1H-imidazol-2-yl)methyl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzyl ((1H-imidazol-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate moiety can form covalent bonds with target proteins, leading to their inactivation.
類似化合物との比較
Benzyl ((1H-imidazol-2-yl)methyl)(methyl)carbamate can be compared with other similar compounds, such as:
Benzyl imidazole: Lacks the carbamate group, which may result in different biological activities and chemical reactivity.
Methylcarbamate derivatives: Compounds with different substituents on the carbamate group, leading to variations in their properties and applications.
Imidazole derivatives:
The uniqueness of this compound lies in its combination of the benzyl, imidazole, and carbamate groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
473927-49-0 |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC名 |
benzyl N-(1H-imidazol-2-ylmethyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H15N3O2/c1-16(9-12-14-7-8-15-12)13(17)18-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,14,15) |
InChIキー |
NRCBGIYCYGQISH-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=NC=CN1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[Bis(4-fluorophenyl)methyl]piperidine](/img/structure/B8805041.png)



![4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanone](/img/structure/B8805066.png)





